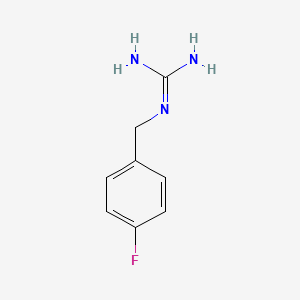

1-(4-Fluorobenzyl)Guanidine

CAS No.: 459-33-6

Cat. No.: VC3918683

Molecular Formula: C8H10FN3

Molecular Weight: 167.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 459-33-6 |

|---|---|

| Molecular Formula | C8H10FN3 |

| Molecular Weight | 167.18 g/mol |

| IUPAC Name | 2-[(4-fluorophenyl)methyl]guanidine |

| Standard InChI | InChI=1S/C8H10FN3/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) |

| Standard InChI Key | DDTYPUJUKWPXSK-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CN=C(N)N)F |

| Canonical SMILES | C1=CC(=CC=C1CN=C(N)N)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-(4-Fluorobenzyl)Guanidine features a guanidine group () attached to a 4-fluorobenzyl backbone. The fluorine atom at the para position of the benzyl ring influences electronic distribution, enhancing lipophilicity and metabolic stability . Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 167.18 g/mol | |

| Exact Mass | 167.0864 Da | |

| LogP (Partition Coefficient) | 2.00 | |

| Topological Polar Surface Area | 61.9 Ų |

The SMILES notation C1=CC(=CC=C1CN=C(N)N)F and InChIKey DDTYPUJUKWPXSK-UHFFFAOYSA-N provide unambiguous representations of its structure .

Spectroscopic and Chromatographic Data

Predicted collision cross-section (CCS) values, critical for mass spectrometry identification, vary with adduct formation:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 168.09316 | 133.0 |

| [M+Na]+ | 190.07510 | 142.3 |

| [M-H]- | 166.07860 | 135.3 |

These values aid in distinguishing protonated and deprotonated forms during analytical profiling .

Synthetic Methodologies

One-Pot Three-Step Synthesis

A general procedure for guanidine derivatives involves sequential reactions with N-chlorophthalimide, isocyanides, and amines . For 1-(4-Fluorobenzyl)Guanidine:

-

Step 1: N-Chlorophthalimide reacts with 4-fluorobenzyl isocyanide in anhydrous acetonitrile at 0°C.

-

Step 2: Triethylamine and aniline derivatives are added, facilitating nucleophilic substitution.

-

Step 3: Methylhydrazine introduction cleaves the phthalimide group, yielding the guanidine base.

Reaction conditions (e.g., 2 h stirring at 40°C) and purification via silica gel chromatography (acetone/hexane gradients) are critical for optimizing yields .

Challenges and Optimizations

-

Impurity Management: Triethylamine hydrochloride byproducts necessitate flash chromatography on neutral alumina .

-

Tautomerism: NMR spectra may reveal tautomeric mixtures, requiring careful interpretation .

Future Directions

-

Structure-Activity Relationships: Systematic modifications to the benzyl or guanidine groups could optimize potency.

-

In Vivo Studies: Efficacy and toxicity profiling in animal models are essential for therapeutic development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume